![molecular formula C22H27N3O4S2 B14797829 N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B14797829.png)
N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide is a complex organic compound with a unique structure that includes a cyclohexylamino group, a sulfonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the cyclohexylamino group: This involves the reaction of cyclohexylamine with a suitable sulfonyl chloride to form the cyclohexylamino sulfonyl intermediate.
Attachment of the phenyl group: The phenyl group is introduced through a nucleophilic substitution reaction, where the cyclohexylamino sulfonyl intermediate reacts with a phenyl halide.
Formation of the carbonothioyl group: This step involves the reaction of the phenyl intermediate with a suitable thiocarbonyl reagent to form the carbonothioyl group.
Attachment of the 4-methylphenoxy group: The final step involves the reaction of the carbonothioyl intermediate with 4-methylphenol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Batch processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow processing: Where reactants are continuously fed into a reactor and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The phenyl and cyclohexylamino groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, acids, or bases are used depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide
- N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(2-methylphenoxy)acetamide
- N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-ethylphenoxy)acetamide
Uniqueness
N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27N3O4S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H27N3O4S2/c1-16-7-11-19(12-8-16)29-15-21(26)24-22(30)23-17-9-13-20(14-10-17)31(27,28)25-18-5-3-2-4-6-18/h7-14,18,25H,2-6,15H2,1H3,(H2,23,24,26,30) |
InChI Key |
RSQJPEVDYYQPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


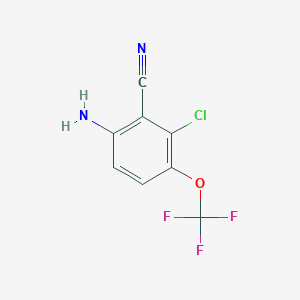
![2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797754.png)
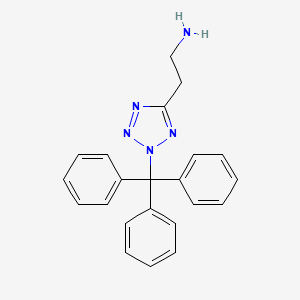
![methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14797780.png)
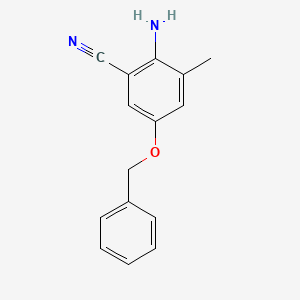
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)

![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)
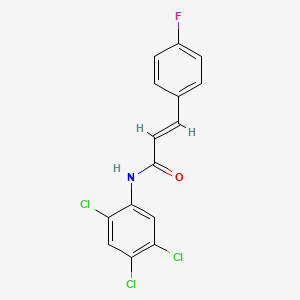
![(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14797822.png)
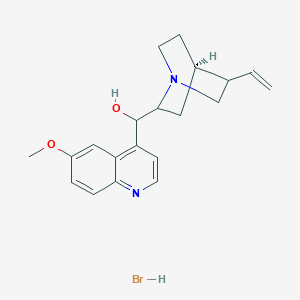
![(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)
